p38α MAPK Inhibitory Potency Comparison: Naphthyridine 1-Oxide (CAS 1006378-90-0) Versus Urea-Based Inhibitor (CAS 443913-15-3)
The naphthyridine 1-oxide derivative (p38 MAPK-IN-1, CAS 1006378-90-0) exhibits an IC50 of 68 nM against p38α MAPK [1], representing an approximately 34-fold higher potency than the urea-based p38α MAPK-IN-1 (CAS 443913-15-3), which displays an IC50 of 2300 nM in the EFC displacement assay . The potency differential widens to approximately 81-fold when compared to the HTRF assay value of 5500 nM for the urea-based compound [2]. This potency gap is attributable to distinct binding mechanisms: the naphthyridine 1-oxide is an ATP-competitive inhibitor, whereas the urea derivative functions as an allosteric conformation stabilizer .
| Evidence Dimension | p38α MAPK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 68 nM |
| Comparator Or Baseline | p38-α MAPK-IN-1 (CAS 443913-15-3): 2300 nM (EFC assay); 5500 nM (HTRF assay) |
| Quantified Difference | 34-fold to 81-fold higher potency for target compound |
| Conditions | p38α MAPK enzymatic inhibition assay for target compound; EFC displacement assay and HTRF assay for comparator |
Why This Matters
For experiments requiring robust functional inhibition of p38α MAPK signaling (e.g., TNFα suppression studies), the 68 nM compound provides biologically relevant potency at achievable cellular concentrations, whereas the 2.3–5.5 μM compound is unsuitable for pathway inhibition studies and should be restricted to kinase conformation probing applications.
- [1] Lumeras W, et al. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. J Med Chem. 2011 Nov 24;54(22):7899-910. View Source
- [2] Klüter S, et al. Displacement assay for the detection of stabilizers of inactive kinase conformations. J Med Chem. 2010 Jan 14;53(1):357-67. View Source
